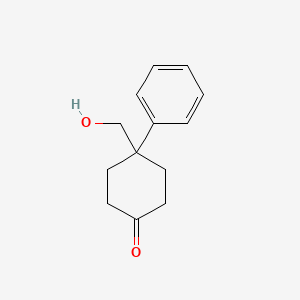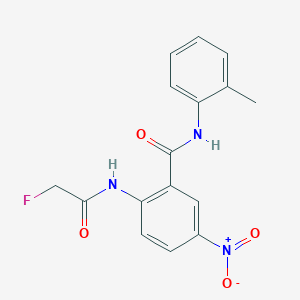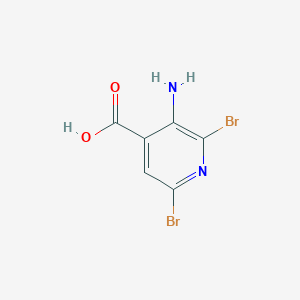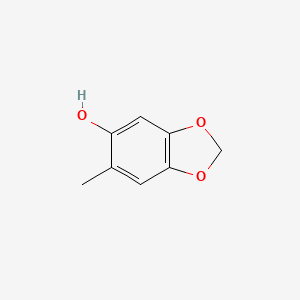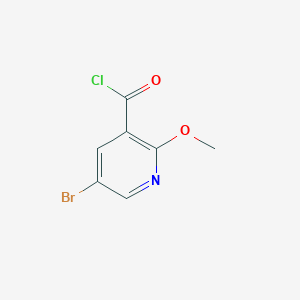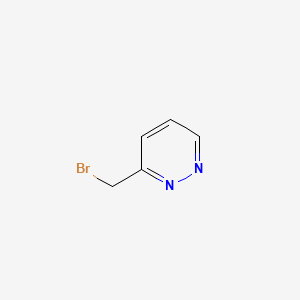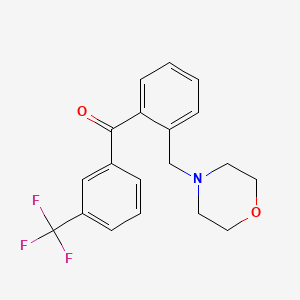![molecular formula C10H7N3S B1321670 [1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol CAS No. 27107-21-7](/img/structure/B1321670.png)
[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol is a useful research compound. Its molecular formula is C10H7N3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
- Synthesis and Antibacterial Effects : 3-Acetyl[1,2,4]triazolo[3,4-a]isoquinolines, synthesized using chitosan as a catalyst, demonstrated antibacterial effects (Hassaneen et al., 2011).
Chemical Synthesis Methods
- Annulative Coupling : A base-promoted one-pot annulative coupling method was developed to construct 1,2,4-triazolo[3,4-a]isoquinoline derivatives (Ansari et al., 2022).
- Synthesis Paths : Synthesis of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines using specific reactants was investigated (Glushkov et al., 2000).
- Oxidative Cyclization : Oxidative cyclization methods involving hypervalent iodine oxidant were used to obtain specific [1,2,4]triazolo[3,4-a]isoquinoline derivatives (Manivel et al., 2015).
Agricultural Applications
- Bioactivity Against Pests : Certain derivatives of 3-Acetyl[1,2,4]triazolo[3,4-a]isoquinoline showed effectiveness against the desert locust Schistocerca gregaria (Hassanain & Nassar, 2013).
Advanced Synthesis Techniques
- Synthesis of Fused Heterocycles : Cyclization techniques were developed for creating fused heterocyclic skeletons, including those involving pyrrole and 1,2,4-triazole moieties (Funt et al., 2017).
Other Research Areas
- Novel Synthetic Pathways : New routes were explored for synthesizing 5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines and related compounds (Awad et al., 2002).
- Design and Synthesis of Derivatives : Innovative approaches were used for synthesizing novel 1,2,4-triazolo isoquinoline derivatives (Swapnaja et al., 2019).
Mécanisme D'action
Target of Action
Related compounds have shown activity against various fungal species and cancer cells .
Mode of Action
It has been observed that related compounds induce oxidative stress and dna damage, leading to apoptosis in cancer cells . They also exhibit antifungal activities .
Biochemical Pathways
The compound appears to affect the pathways related to oxidative stress, DNA damage, and apoptosis. It upregulates pro-apoptotic genes such as p53 and Bax . In the context of antifungal activity, it inhibits the growth of various fungal species .
Pharmacokinetics
Related compounds have been administered intraperitoneally in animal models .
Result of Action
The compound’s action results in a significant decrease in tumor weight in animal models . It also effectively inhibits the growth of various fungal species .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. High temperatures can prevent microbial growth but can cause the compound to stiffen and become more susceptible to cracking and chemical breakdown .
Orientations Futures
The compound “[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol” shows promise as a potential anticancer agent . Future research could focus on further investigating its mechanism of action, optimizing its synthesis, and evaluating its efficacy in other models of disease. It may also be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .
Analyse Biochimique
Biochemical Properties
[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol plays a crucial role in biochemical reactions, interacting with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . The inhibition of these enzymes can lead to various therapeutic effects, including anti-inflammatory and anticancer activities. Additionally, this compound interacts with proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can upregulate pro-apoptotic genes such as BAX and p53, while downregulating anti-apoptotic genes like BCL2 . These changes in gene expression can lead to apoptosis in cancer cells, making this compound a potential anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering biochemical pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular functions, such as apoptosis and cell cycle arrest.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism. These interactions can have significant implications for the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects. The localization and accumulation of this compound within cells can influence its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
2H-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c14-10-12-11-9-8-4-2-1-3-7(8)5-6-13(9)10/h1-6H,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKYYXCFTQLDLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NNC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
